

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ICI 154129

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Compound of Interest

Compound Name: ICI 154129

Cat. No.: B549363

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Introduction

ICI 154129 is a potent and selective antagonist of the delta-opioid receptor (δ -opioid receptor). As a crucial tool in pharmacological research, it has been instrumental in elucidating the physiological and pathophysiological roles of the δ -opioid receptor system. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **ICI 154129**, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Pharmacodynamics

ICI 154129 exerts its pharmacological effects by competitively binding to the δ -opioid receptor, thereby blocking the actions of endogenous and exogenous δ -opioid receptor agonists.

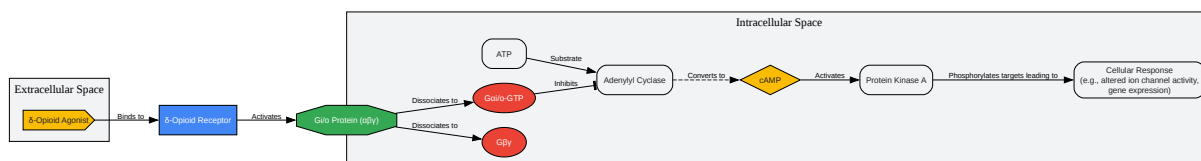
Quantitative Pharmacodynamic Data

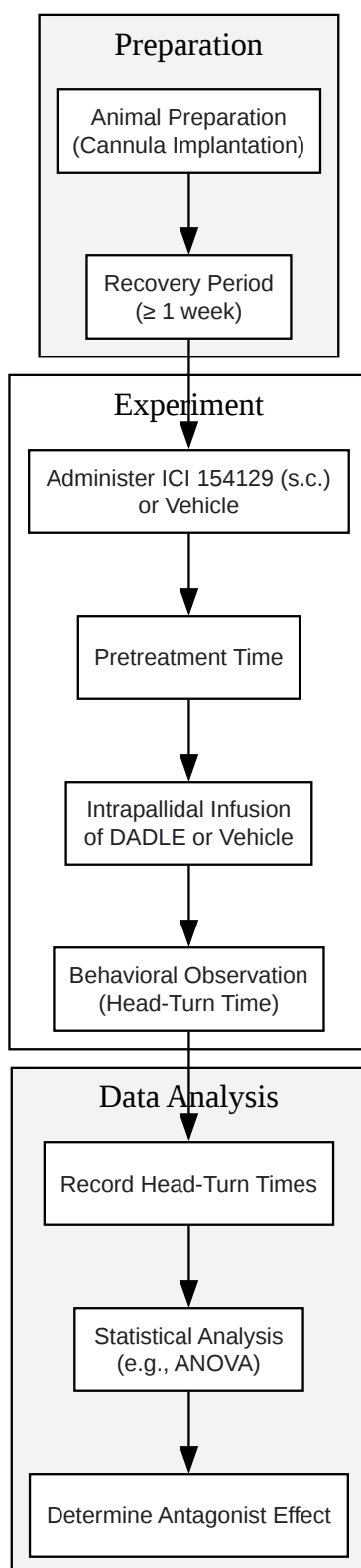
While specific binding affinity values (K_i) and IC_{50} values for **ICI 154129** are not readily available in the public domain, its functional antagonism has been demonstrated in various in vivo models.

| Parameter | Species | Model | Agonist | Dose of ICI 154129 | Effect | Reference |
|--|----------------|--|--|--------------------|---|-----------|
| Antagonism of δ -agonist induced effect | Rat | Striatal head-turn model | D-Ala ² ,D-Leu ⁵ -enkephalin (DADLE), 0.5 μ g, intrapallidal | 30 mg/kg, s.c. | Complete prevention of DADLE-induced slowing of head-turn time.[1] | [1] |
| Selectivity vs. μ -opioid receptor | Rat | Antinociception and locomotor activity | Etorphine | 30 mg/kg, s.c. | Failed to prevent etorphine-induced effects, which were blocked by naloxone.[1] | [1] |
| Role in Morphine Dependence | Rat | Morphine pellet implantation | Morphine | 30 mg/kg, s.c. | Did not precipitate withdrawal signs, unlike naloxone.[1] | [1] |
| Antagonism of supraspinal antinociception | Mouse (MOR-KO) | Tail flick test | Oxycodone, ≥ 50 nmol, i.c.v. | 20 μ g, i.c.v. | Completely blocked the antinociceptive effect of oxycodone. | |

Signaling Pathway of the Delta-Opioid Receptor

The δ -opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (G_i/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its $G\alpha$ and $G\beta\gamma$ subunits. These subunits then modulate downstream effector systems. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.





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References

- 1. In vivo evidence for the selectivity of ICI 154129 for the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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